methyl 1-(2-methoxypyrimidin-5-yl)azetidine-2-carboxylate
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Overview
Description
Methyl 1-(2-methoxypyrimidin-5-yl)azetidine-2-carboxylate is a heterocyclic compound that features both an azetidine ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction is efficient for constructing functionalized azetidines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-methoxypyrimidin-5-yl)azetidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Methyl 1-(2-methoxypyrimidin-5-yl)azetidine-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which methyl 1-(2-methoxypyrimidin-5-yl)azetidine-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The azetidine ring’s inherent strain and the pyrimidine ring’s aromaticity contribute to its reactivity and binding affinity. These interactions can modulate biological pathways, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(5-chloropyrimidin-2-yl)azetidine-3-carboxylate: Similar structure but with a chlorine atom instead of a methoxy group.
Spiro-azetidin-2-one derivatives: These compounds share the azetidine ring but differ in the attached functional groups and overall structure.
Uniqueness
Methyl 1-(2-methoxypyrimidin-5-yl)azetidine-2-carboxylate is unique due to the presence of both the methoxy group and the pyrimidine ring, which confer specific chemical and biological properties. This combination of features makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 1-(2-methoxypyrimidin-5-yl)azetidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-15-9(14)8-3-4-13(8)7-5-11-10(16-2)12-6-7/h5-6,8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZILBAGIAOBGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)N2CCC2C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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